molecular formula C23H29ClN4O2 B2925923 N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941995-12-6

N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2925923
CAS No.: 941995-12-6
M. Wt: 428.96
InChI Key: CDOOYWMIYPBRRC-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O2 and its molecular weight is 428.96. The purity is usually 95%.
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Scientific Research Applications

Catalyst Efficiency in Chemical Synthesis

N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and related compounds demonstrate significant applications in chemical synthesis, particularly as catalysts. The use of 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for the acylation of inert alcohols under base-free conditions, highlights the potential for efficient and sustainable chemical reactions. This catalytic process facilitates direct formation of N-acyl intermediates, enabling streamlined synthesis routes in organic chemistry (Liu et al., 2014).

Advancements in Material Science

In material science, derivatives of compounds containing dimethylamino phenyl groups have been synthesized for applications in nonlinear optics (NLO). The synthesis and crystal structures of phenylethynylpyridinium derivatives, closely related in structure to the subject compound, have been explored for second-order NLO applications. This research signifies the compound's potential in developing materials with high nonlinear optical coefficients, essential for optoelectronic devices and telecommunications (Umezawa et al., 2005).

Organic Reaction Mechanisms

Research into the ligand exchange and structural characterization of ortho-palladated oximes, which share similar catalytic and binding characteristics with this compound, provides insights into reaction mechanisms involving metal complexes. These studies contribute to a deeper understanding of the reactivity and potential applications of such compounds in catalysis and organic synthesis (Ryabov et al., 1992).

Potential in Photoluminescence and Electronics

Furthermore, the luminescent properties of cadmium(II) complexes with iminoalkyl pyridine ligands, which are structurally related to the compound , have been studied. These complexes exhibit significant luminescent emissions, suggesting potential applications in the development of photoluminescent materials and electronic devices. The ability to manipulate these properties through molecular engineering can lead to advances in sensors, displays, and lighting technologies (Fan et al., 2004).

Chemical Functionalities Optimization

In medicinal chemistry, optimization of chemical functionalities of indole-2-carboxamides, which bear resemblance in functional groups to this compound, has been explored to improve allosteric parameters for cannabinoid receptors. This underscores the compound's potential in drug discovery and pharmacological research, opening pathways for developing novel therapeutics (Khurana et al., 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-27(2)19-11-9-17(10-12-19)21(28-13-5-6-14-28)16-26-23(30)22(29)25-15-18-7-3-4-8-20(18)24/h3-4,7-12,21H,5-6,13-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOOYWMIYPBRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.